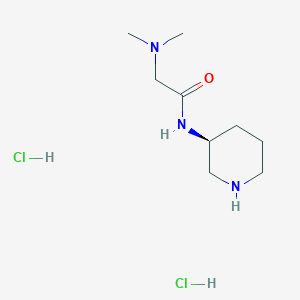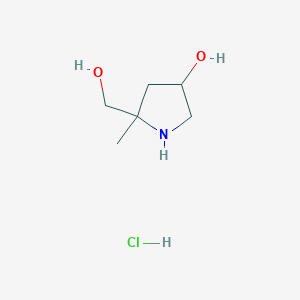![molecular formula C18H22N4 B2964268 2,5-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877801-71-3](/img/structure/B2964268.png)
2,5-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolo[1,5-a]pyrimidine derivative that has been synthesized using various methods. It has been found to possess unique biochemical and physiological effects that make it a promising candidate for research in various fields.
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds demonstrated significant biological activities, highlighting their potential as therapeutic agents. The synthesis involved condensation and esterification processes to create hybrids with varying structures and functionalities, showcasing the compound's versatility in drug development (Rahmouni et al., 2016)[https://consensus.app/papers/synthesis-evaluation-novel-pyrazolopyrimidines-rahmouni/32f31ad28de35e1d951c558680ed39b6/?utm_source=chatgpt].
Utility in Synthesizing Azolopyrimidines
The compound's utility extends to the synthesis of azolopyrimidines under grindstone technology, further emphasizing its role in creating novel compounds with potential antibacterial activities. This method highlights the efficiency and environmental friendliness of synthesizing such complex molecules (El-Hashash et al., 2017)[https://consensus.app/papers/utility-pyrazolylchalcone-synthon-synthesize-elhashash/a92e357ab50c5431a144395311a1c147/?utm_source=chatgpt].
Exploration of Polyazaheterocycles
Another area of application involves the synthesis of polyazaheterocycles containing linearly bound 1,2,4-thiadiazole, demonstrating the compound's role in creating complex molecular structures with potential pharmacological properties (Shikhaliev et al., 2016)[https://consensus.app/papers/synthesis-polyazaheterocycles-containing-linearly-shikhaliev/eb170fbc68dd570c9fc767367410fb54/?utm_source=chatgpt].
Development of Antioxidant Agents
Research into the synthesis of new pyrazolopyridine derivatives has also indicated the compound's potential in developing antioxidant agents. This underlines its importance in addressing oxidative stress-related diseases and conditions (Gouda, 2012)[https://consensus.app/papers/synthesis-antioxidant-evaluation-some-pyrazolopyridine-gouda/5ce9e5d28d385676948ea137211c763f/?utm_source=chatgpt].
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-amino-pyrazoles, have been found to be biologically active and used in the construction of diverse heterocyclic or fused heterocyclic scaffolds .
Mode of Action
It’s worth noting that similar compounds, such as 5-amino-pyrazoles, have been used as synthetic building blocks in the synthesis of organic molecules with versatile functionalities .
Biochemical Pathways
Compounds with similar structures have been found to have diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
2,5-dimethyl-N-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4/c1-12(2)11-19-16-10-13(3)20-18-17(14(4)21-22(16)18)15-8-6-5-7-9-15/h5-10,12,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWSJNLRYIDRBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-methylsulfanyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B2964187.png)


![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-[3-(dimethylamino)propyl]-2-propenamide](/img/structure/B2964194.png)



![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2964200.png)

![4-[(2,4-dichlorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2964202.png)
![ethyl 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2964204.png)

